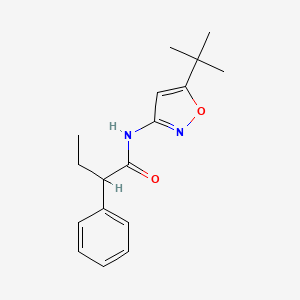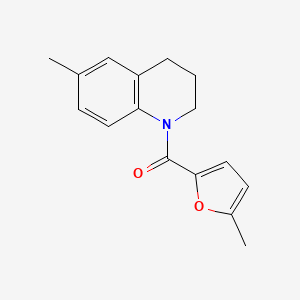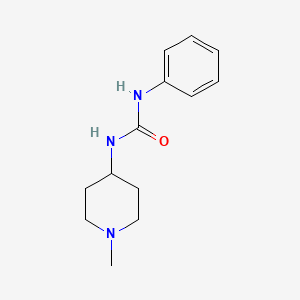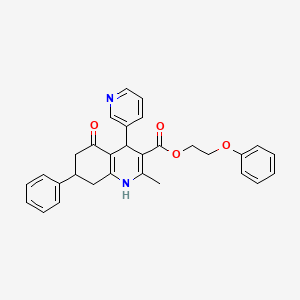![molecular formula C20H13N3O5 B5171229 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)
4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione, also known as NPD1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of pyrazolidinedione derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione involves its ability to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating oxidative stress and inflammation. 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in regulating inflammation.
Biochemical and Physiological Effects:
4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione can reduce oxidative stress, inflammation, and neuronal damage in various disease models. 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione has also been found to enhance the production of neurotrophic factors, which play a crucial role in promoting neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione is its ability to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione. One area of research involves the development of more effective methods for delivering 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione in vivo, such as the use of nanoparticles or liposomes. Another area of research involves the identification of new disease targets for 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione, such as cancer or cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanisms of action of 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione and to determine its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione involves the condensation of 4-nitrobenzaldehyde with furfural in the presence of ammonium acetate to obtain the intermediate product, 5-(4-nitrophenyl)-2-furylmethyleneammonium acetate. This intermediate is then reacted with phenylhydrazine and acetic anhydride to yield the final product, 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione.
Applications De Recherche Scientifique
4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the major areas of research involves its use as a potential therapeutic agent for various diseases. Studies have shown that 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione exhibits anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(4Z)-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-19-17(20(25)22(21-19)14-4-2-1-3-5-14)12-16-10-11-18(28-16)13-6-8-15(9-7-13)23(26)27/h1-12H,(H,21,24)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKRRDUJQWPPLS-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)

![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)

![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)

![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)